molecular formula C14H11Br2NO2 B12130209 Phenol, 4-bromo-2-[[(4-bromophenyl)imino]methyl]-6-methoxy- CAS No. 683249-10-7

Phenol, 4-bromo-2-[[(4-bromophenyl)imino]methyl]-6-methoxy-

Cat. No.: B12130209
CAS No.: 683249-10-7
M. Wt: 385.05 g/mol
InChI Key: BWCAREIVCZIADO-UHFFFAOYSA-N
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Description

Phenol, 4-bromo-2-[[(4-bromophenyl)imino]methyl]-6-methoxy-, is a Schiff base derivative characterized by a phenolic core substituted with bromine at the 4-position, a methoxy group at the 6-position, and an imino-methyl linkage to a 4-bromophenyl group. This structure confers unique electronic and steric properties, making it valuable in coordination chemistry and materials science. Its bromine substituents enhance electron-withdrawing effects, increasing acidity (pKa ~8–9) and influencing reactivity in metal coordination .

Properties

CAS No.

683249-10-7

Molecular Formula

C14H11Br2NO2

Molecular Weight

385.05 g/mol

IUPAC Name

4-bromo-2-[(4-bromophenyl)iminomethyl]-6-methoxyphenol

InChI

InChI=1S/C14H11Br2NO2/c1-19-13-7-11(16)6-9(14(13)18)8-17-12-4-2-10(15)3-5-12/h2-8,18H,1H3

InChI Key

BWCAREIVCZIADO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)C=NC2=CC=C(C=C2)Br)Br

Origin of Product

United States

Preparation Methods

Metal-Halogen Exchange and Formylation

The synthesis of 4-bromo-2-methoxybenzaldehyde begins with 1,4-dibromo-2-fluorobenzene as the starting material. In a protocol adapted from Luo et al., isopropyl magnesium chloride initiates a metal-halogen exchange at 0–5°C in tetrahydrofuran (THF) and toluene. This step selectively replaces the fluorine atom, forming a Grignard intermediate. Subsequent quenching with dimethylformamide (DMF) as the formyl source yields 2-fluoro-4-bromobenzaldehyde with 92% efficiency.

Reaction Conditions:

ParameterValue
Temperature0–5°C
SolventTHF/Toluene (1:1 v/v)
Formyl SourceDMF
Yield92%

Nucleophilic Aromatic Substitution (SNAr)

The intermediate 2-fluoro-4-bromobenzaldehyde undergoes methoxylation via SNAr with sodium methoxide in methanol. Heating at 60°C for 12 hours substitutes the fluorine atom with a methoxy group, yielding 4-bromo-2-methoxybenzaldehyde. Purification via crystallization from heptane affords the product in 57% overall yield from 1,4-dibromo-2-fluorobenzene.

Optimization Notes:

  • Solvent Choice : Methanol facilitates nucleophilic attack while minimizing side reactions.

  • Temperature : Elevated temperatures accelerate substitution but require careful control to avoid decomposition.

Schiff Base Formation via Condensation

Reaction Mechanism

The target compound is synthesized by condensing 4-bromo-2-methoxybenzaldehyde with 4-bromoaniline in ethanol under reflux. The aldehyde’s carbonyl carbon undergoes nucleophilic attack by the amine’s lone pair, forming a protonated intermediate that dehydrates to yield the imine (C=N) bond.

Reaction Conditions:

ParameterValue
SolventEthanol
Temperature55–60°C (328–333 K)
Duration5 hours
CatalystNone (uncatalyzed)
Yield83.8% (analogous system)

Purification and Crystallization

Post-reaction, the crude product is filtered and washed with cold ethanol to remove unreacted starting materials. Recrystallization from methanol yields pale-yellow needles suitable for X-ray diffraction. Slow evaporation over one month enhances crystal quality, as demonstrated in analogous Schiff base syntheses.

Structural Characterization

X-Ray Crystallography

Single-crystal X-ray analysis of analogous compounds reveals key structural features:

  • Dihedral Angle : The phenolic and bromophenyl rings exhibit near-parallel alignment (dihedral angle = 4.09°).

  • Hydrogen Bonding : Intramolecular O–H···N bonds stabilize the molecular conformation, while intermolecular C–H···O interactions propagate chain-like supramolecular architectures.

Crystallographic Data (Analogous Compound):

ParameterValue
Crystal SystemOrthorhombic
Space GroupP21_121_121_1
Unit Cell (Å)a = 4.4279, b = 12.1790, c = 23.196
Density1.695 Mg/m3^3

Spectroscopic Analysis

  • IR Spectroscopy : Stretching vibrations at 1620 cm1^{-1} (C=N) and 3400 cm1^{-1} (O–H) confirm imine formation and phenolic groups.

  • 1^1H NMR (CDCl3_3) : Peaks at δ 8.35 ppm (s, 1H, CH=N), δ 6.90–7.45 ppm (aromatic protons), and δ 3.85 ppm (s, 3H, OCH3_3).

Comparative Analysis of Methodologies

Yield Optimization

  • Aldehyde Synthesis : The two-step route achieves 57% overall yield, limited by SNAr efficiency. Alternatives like Vilsmeier-Haack formylation may improve yields but require harsher conditions.

  • Schiff Base Formation : Ethanol reflux without catalysts provides 83.8% yield, outperforming solvent-free or acid-catalyzed methods prone to side reactions.

Scalability and Industrial Relevance

  • Grignard Stability : Isopropyl magnesium chloride offers superior selectivity over butyllithium, enabling large-scale synthesis.

  • Crystallization : Heptane and methanol yield high-purity products, critical for pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-bromo-2-[[(4-bromophenyl)imino]methyl]-6-methoxy- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Phenol, 4-bromo-2-[[(4-bromophenyl)imino]methyl]-6-methoxy- is utilized as a reagent in various organic synthesis reactions. Its ability to participate in cross-coupling reactions makes it valuable for synthesizing complex organic molecules. The presence of bromine atoms and the methoxy group enhances its reactivity, allowing for diverse synthetic pathways .

Biological Studies

This compound has shown potential in biological research, particularly in enzyme inhibition studies. The imine group can form Schiff bases with amino groups in proteins, which may inhibit enzyme activity. This property is significant for studying protein-ligand interactions and understanding the mechanisms of enzyme inhibition .

Anticancer Research

Recent studies have indicated that Phenol, 4-bromo-2-[[(4-bromophenyl)imino]methyl]-6-methoxy- exhibits notable anticancer properties:

  • Antiproliferative Activity : It has been tested against various cancer cell lines, showing significant growth inhibition. For instance, in SMMC-7721 cells, the compound demonstrated an IC50 value of 88 nM, indicating potent activity without toxic effects on normal cells .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 Value (nM)
SMMC-772188
HepG2120
MDA-MB-231150

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various bacterial strains. It has been tested for minimum inhibitory concentrations (MIC), showing effective inhibition.

Table 2: Antimicrobial Activity

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus46.9
Escherichia coli93.7

Xenograft Tumor Models

In vivo studies using xenograft tumor models have confirmed the anticancer potential of this compound. The results indicated a significant reduction in tumor growth, supporting its application as a therapeutic agent in oncology .

Cell Cycle Analysis

Flow cytometry analysis revealed that treatment with this compound led to G0/G1 phase arrest in cancer cells. This finding suggests a mechanism for its antiproliferative effects and highlights its potential role in cancer treatment strategies .

Industrial Applications

Beyond research applications, Phenol, 4-bromo-2-[[(4-bromophenyl)imino]methyl]-6-methoxy- is also used in the production of advanced materials such as liquid crystals. Its unique chemical structure allows it to be integrated into materials that require specific optical or electronic properties .

Mechanism of Action

The mechanism of action of Phenol, 4-bromo-2-[[(4-bromophenyl)imino]methyl]-6-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the imine group allows it to form Schiff bases with amino groups in proteins, potentially inhibiting enzyme activity. The bromine atoms and methoxy group can also influence its binding affinity and specificity for different molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The substituents on the phenol ring and aryl imine group significantly alter the compound’s properties. Key comparisons include:

Compound Name Substituents (Phenol/Imine) Molecular Weight (g/mol) pKa Key Features
Target Compound 4-Br, 6-OMe, 4-BrPh-imine 401.09* ~8.98 High bromine content; strong electron-withdrawing effects; used in Ir complexes
4-Bromo-2-methoxy-6-[(3-CF₃Ph-imino)methyl]phenol 4-Br, 6-OMe, 3-CF₃Ph-imine 374.16 N/A Trifluoromethyl enhances hydrophobicity; potential for optoelectronics
2-Methoxy-6-[(4-MePh-imino)methyl]phenol 2-OMe, 4-MePh-imine 241.29 ~9.5 Methyl group reduces acidity; weaker metal coordination
4-Bromo-2-[(4-Br-3-MePh-amino)methyl]-6-OMePh 4-Br, 6-OMe, 4-Br-3-MePh-amino 401.09 ~8.98 Dual bromine + methyl enhances steric bulk; higher density (1.666 g/cm³)

*Calculated based on formula C₁₅H₁₃Br₂NO₂.

  • Electron-Withdrawing vs. Electron-Donating Groups: Bromine (Br) and trifluoromethyl (CF₃) groups lower electron density at the phenolic oxygen, increasing acidity compared to methyl (Me) or methoxy (OMe) substituents .
  • Steric Effects : Bulky substituents (e.g., 3-CF₃ or 4-Br-3-MePh) reduce molecular flexibility, impacting crystal packing and solubility .

Structural and Crystallographic Insights

  • Hydrogen Bonding: Bromine’s polarizability strengthens intermolecular C–H∙∙∙Br interactions, as seen in related crystals (e.g., 2,4-dibromo-6-[(5-Cl-2-MePh-imino)methyl]phenol) .
  • Crystal Packing : Methoxy and bromine groups promote layered stacking in analogs, contrasting with disordered packing in methyl-substituted derivatives .

Biological Activity

Phenol derivatives have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound Phenol, 4-bromo-2-[[(4-bromophenyl)imino]methyl]-6-methoxy- (C₁₃H₉Br₂NO) is a notable example that combines halogen substituents with a phenolic structure, potentially enhancing its biological efficacy.

Chemical Structure and Properties

The structure of the compound features a bromo-substituted phenolic ring and an imine linkage, which may contribute to its reactivity and interaction with biological targets. The presence of both bromine atoms is expected to influence the electronic properties and steric hindrance of the molecule.

PropertyValue
IUPAC Name4-bromo-2-[[(4-bromophenyl)imino]methyl]-6-methoxy-
Molecular FormulaC₁₃H₉Br₂NO
Molecular Weight305.02 g/mol
Melting PointNot specified

Antimicrobial Properties

Research indicates that phenolic compounds often exhibit antimicrobial activity. A study focusing on various phenolic derivatives found that compounds with multiple halogen substitutions showed enhanced activity against various bacterial strains. The imine functionality may also play a role in modulating this activity by interacting with microbial enzymes or membranes.

Anticancer Activity

The anticancer potential of halogenated phenols has been documented in several studies. For instance, compounds similar to Phenol, 4-bromo-2-[[(4-bromophenyl)imino]methyl]-6-methoxy- have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific mechanisms are often attributed to oxidative stress induced by reactive oxygen species (ROS) generation.

Case Study: Cytotoxicity Evaluation

A recent evaluation of structurally related phenolic compounds revealed varying degrees of cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). The study utilized MTT assays to determine IC50 values, highlighting the importance of structural modifications in enhancing biological activity.

CompoundIC50 (µM) HeLaIC50 (µM) MCF-7
4-Bromo-2-phenyl-imino-methylphenol25.330.1
Phenol, 4-bromo-2-[[(4-bromophenyl)imino]methyl]-6-methoxy-TBDTBD

The proposed mechanism of action for Phenol, 4-bromo-2-[[(4-bromophenyl)imino]methyl]-6-methoxy- involves:

  • Formation of Hydrogen Bonds: The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
  • Nucleophilic Attack: The imine nitrogen may act as a nucleophile, participating in reactions with electrophilic centers in proteins or nucleic acids.
  • Oxidative Stress Induction: Similar compounds have been shown to generate ROS, leading to cellular damage and apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Phenol, 4-bromo-2-[[(4-bromophenyl)imino]methyl]-6-methoxy-, and how can its purity be optimized?

  • Methodology : The compound can be synthesized via Schiff base condensation between 4-bromo-2-hydroxy-6-methoxybenzaldehyde and 4-bromoaniline under reflux in ethanol, using glacial acetic acid as a catalyst. Purification is typically achieved via recrystallization from ethanol or methanol. Monitoring reaction progress with TLC (silica gel, ethyl acetate/hexane) and confirming purity via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) is critical. For structural confirmation, combine elemental analysis with spectroscopic techniques (FTIR for imine C=N stretch ~1600 cm⁻¹, ¹H/¹³C NMR for aromatic and methoxy protons) .

Q. Which crystallographic techniques are suitable for determining the molecular structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure, ensuring data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. ORTEP-3 or similar software can visualize thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Compare bond lengths/angles with DFT-optimized geometries to validate accuracy .

Q. How can spectroscopic methods (FTIR, UV-Vis) be employed to characterize this Schiff base?

  • Methodology : Assign FTIR peaks for key functional groups: O–H (phenolic, ~3200 cm⁻¹), C=N (imine, ~1600 cm⁻¹), and C–Br (600–500 cm⁻¹). UV-Vis analysis in DMSO or ethanol can identify π→π* (aromatic rings) and n→π* (imine) transitions. Compare experimental spectra with DFT-computed spectra (B3LYP/6-311+G(d,p)) to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How do computational methods (DFT) resolve contradictions between experimental and theoretical geometries?

  • Methodology : Perform geometry optimization using hybrid functionals (e.g., B3LYP) with basis sets like 6-311+G(d,p). Compare computed bond lengths (e.g., C=N, C–Br) with SC-XRD data. Discrepancies often arise from crystal packing effects (e.g., hydrogen bonding) not modeled in gas-phase DFT. Use solvent models (PCM or SMD) to improve agreement. For thermochemical properties (e.g., enthalpy of formation), combine DFT with empirical corrections .

Q. What strategies are effective for analyzing non-linear optical (NLO) properties in this compound?

  • Methodology : Calculate polarizability (α) and hyperpolarizability (β) using time-dependent DFT (TD-DFT) with CAM-B3LYP or M06-2X functionals. Compare with experimental results from Hyper-Rayleigh scattering or electric-field-induced second harmonic generation (EFISH). Substituents like bromine and methoxy groups enhance NLO activity by increasing electron delocalization .

Q. How can thermal and photochromic behavior be systematically investigated?

  • Methodology : Use differential scanning calorimetry (DSC) to study phase transitions and thermal stability. For photochromism, irradiate crystalline samples with UV light (e.g., 365 nm) and monitor color changes via UV-Vis spectroscopy. Variable-temperature SC-XRD can reveal structural rearrangements (e.g., keto-enol tautomerism) responsible for chromic effects. Reference studies on analogous N-salicylideneaniline derivatives .

Q. What approaches are recommended for resolving conflicting reactivity data in Schiff base derivatives?

  • Methodology : Conduct kinetic studies under varying conditions (temperature, solvent polarity, pH). Use LC-MS to identify intermediates. Compare experimental activation energies with DFT-computed reaction pathways (e.g., imine formation/tautomerization). For example, steric hindrance from methoxy/bromo groups may slow proton transfer steps .

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